Diethylcarbamazine Citrate

Description

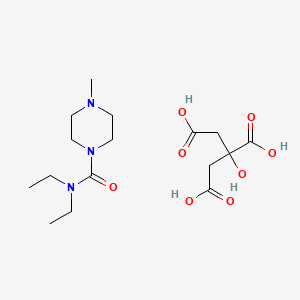

This compound is a piperazinecarboxamide.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1950.

See also: Diethylcarbamazine (has active moiety).

Propriétés

IUPAC Name |

N,N-diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNKBEARDDELNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O.C6H8O7, C16H29N3O8 | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90-89-1 (Parent) | |

| Record name | Diethylcarbamazine citrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045555 | |

| Record name | Diethylcarbamazine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylcarbamazine citrate is a crystalline solid, scored white tablets. Used against filariasis in man and animals. (EPA, 1998) | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

> 75% in water @ 20 °C, Freely sol in hot alcohol, Sparingly sol in cold alcohol, Practically insoluble in acetone, benzene, chloroform and ether | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder | |

CAS No. |

1642-54-2, 16354-46-4 | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylcarbamazine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1642-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylcarbamazine citrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC152050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylcarbamazine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylcarbamazine dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS1Z389K8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

286 to 289 °F (EPA, 1998), 141-143 °C | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLCARBAMAZINE CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Diethylcarbamazine Citrate in Filariasis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylcarbamazine (DEC) citrate has been a cornerstone in the global effort to eliminate lymphatic filariasis for over half a century. Despite its long-standing use, the precise mechanism of its potent in vivo microfilaricidal activity has remained a subject of intensive research. This technical guide synthesizes current knowledge, presenting a detailed examination of DEC's multifaceted mechanism of action. It is now understood that DEC's efficacy is not primarily due to direct toxicity to the parasite but rather a sophisticated interplay with the host's immune system and interference with crucial biochemical pathways. This document provides an in-depth analysis of the signaling pathways involved, detailed experimental protocols for their investigation, and a summary of key quantitative data to aid researchers and drug development professionals in the ongoing quest for novel anti-filarial therapies.

The Core Mechanism: A Host-Mediated Assault Sensitized by Diethylcarbamazine

A pivotal aspect of DEC's mechanism is its ability to render microfilariae susceptible to the host's innate immune system.[1][2][3] In vitro, DEC exhibits minimal direct filaricidal activity.[4][5] However, in vivo, it triggers a rapid clearance of microfilariae from the bloodstream.[4] This is achieved by altering the parasite's surface and interfering with its ability to evade host immune surveillance. This sensitization leads to an amplified adherence and cytotoxic activity by host platelets and granulocytes.[2][3]

The two primary pathways implicated in this process are the arachidonic acid metabolism and the nitric oxide pathway.

Interference with Arachidonic Acid Metabolism

DEC is a known inhibitor of arachidonic acid metabolism in both the host and the microfilariae.[1][2][3] This pathway is critical for the production of prostaglandins and leukotrienes, which are potent immunomodulators.

-

Cyclooxygenase (COX) Pathway: DEC's action involves the COX pathway.[4] Filarial parasites are known to produce prostaglandins which can suppress host immune responses.[4] DEC inhibits the production of these prostaglandins.[4] Research has shown that DEC's efficacy is significantly reduced by inhibitors of cyclooxygenase, such as indomethacin.[4] Specifically, DEC appears to target COX-1.[4]

-

5-Lipoxygenase (LOX) Pathway: DEC is also a well-documented inhibitor of the 5-lipoxygenase pathway, which is responsible for the synthesis of leukotrienes.[4] Leukotrienes are involved in inflammatory responses and leukocyte chemotaxis. By inhibiting this pathway, DEC likely disrupts the parasite's ability to modulate the host's inflammatory response to its presence.

The Essential Role of the Inducible Nitric Oxide Synthase (iNOS) Pathway

Recent research has highlighted the critical role of the host's inducible nitric oxide synthase (iNOS) pathway in the rapid clearance of microfilariae mediated by DEC.[4] Nitric oxide (NO) is a key signaling molecule in the immune system with cytotoxic effects on pathogens. The activity of DEC is dependent on iNOS, and it is believed that there is significant "cross-talk" between the iNOS and COX pathways.[4]

Signaling Pathways and Logical Relationships

The interplay between DEC, the filarial parasite, and the host immune system can be visualized through the following signaling pathways.

Caption: DEC's dual action on host and parasite pathways leading to immune clearance.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy of DEC.

| Parameter | Value | Species | Reference |

| In Vivo Efficacy | |||

| Microfilariae Reduction | Rapid and profound within 5 minutes | B. malayi (mice) | [4] |

| Efficacy Reduction by Dexamethasone | ~90% | B. malayi (mice) | [4] |

| Efficacy Reduction by Indomethacin | ~56% | B. malayi (mice) | [4] |

| Human Dosage | |||

| Standard Treatment | 6 mg/kg/day for 12 days | Human | [6] |

| Mass Drug Administration | 6 mg/kg, single annual dose | Human | [7] |

| Plasma Prostaglandin Reduction | |||

| Significant PGE2 Reduction | Observed at 12 hours post-treatment | Human | [8] |

| Significant 6-keto-PGF1α Reduction | Observed at 12 hours post-treatment | Human | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of DEC.

In Vivo Evaluation of DEC Efficacy in a Murine Model

This protocol is adapted from studies investigating the in vivo effects of DEC on Brugia malayi microfilariae in BALB/c mice.[4]

Objective: To determine the in vivo efficacy of DEC in reducing microfilaremia and to investigate the role of the arachidonic acid and iNOS pathways.

Materials:

-

B. malayi microfilariae

-

BALB/c mice and iNOS knockout (iNOS-/-) mice

-

Diethylcarbamazine citrate (DEC)

-

Indomethacin

-

Dexamethasone

-

Vehicle (e.g., distilled water, 1% ethanol)

-

Heparinized capillary tubes

-

Microscope slides

Procedure:

-

Infection: Intravenously inject a known number of B. malayi microfilariae into the tail vein of mice.

-

Acclimatization: Allow 24 hours for the parasitemia to stabilize.

-

Baseline Measurement: Collect a baseline blood sample from the tail vein to determine the pre-treatment microfilariae count.

-

Drug Administration:

-

DEC alone: Administer a single oral dose of DEC (e.g., 100 mg/kg) in distilled water.

-

Inhibitor studies: 30 minutes prior to DEC administration, intraperitoneally inject indomethacin (10 mg/kg), dexamethasone (3 mg/kg), or the corresponding vehicle.

-

-

Monitoring Microfilaremia: Collect blood samples at various time points post-treatment (e.g., 5, 15, 30, 60 minutes, and 24 hours).

-

Quantification of Microfilariae:

-

Lyse the red blood cells in the collected blood sample.

-

Prepare a wet mount on a microscope slide.

-

Count the number of microfilariae per unit volume of blood.

-

-

Data Analysis: Express the microfilariae count as a percentage of the pre-treatment count and compare the results between different treatment groups.

Caption: Workflow for assessing in vivo efficacy of DEC in a murine model.

Western Blot Analysis of COX-1 and iNOS Expression

This protocol is for determining the effect of DEC on the protein levels of key enzymes in the arachidonic acid and nitric oxide pathways.[4]

Objective: To measure the expression levels of COX-1 and iNOS in host cells following DEC treatment.

Materials:

-

Mice (e.g., 129/SV strain)

-

This compound (DEC)

-

TRI reagent for protein extraction

-

SDS-PAGE gels (7.5%)

-

PVDF membrane

-

Blocking buffer (e.g., 1% casein in PBS/0.1% Tween)

-

Primary antibodies (rabbit anti-mouse COX-1, iNOS)

-

Secondary antibody (goat anti-rabbit IgG-HRP conjugate)

-

Chemiluminescence detection reagents

Procedure:

-

Cell Collection: Inject mice intraperitoneally with DEC (10 mg/kg) or vehicle. After 30 minutes, collect peritoneal exudate cells.

-

Protein Extraction: Lyse the collected cells using TRI reagent and extract the protein according to the manufacturer's protocol.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate 10 µg of protein from each sample on a 7.5% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane overnight at 4°C in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-1 or iNOS (e.g., 1:5000 dilution) for 1 hour.

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescence substrate and image the blot.

-

Analysis: Quantify the band intensity and normalize to a loading control.

Direct Effects on the Filarial Parasite

While the host-mediated response is paramount, emerging evidence suggests that DEC also has direct effects on the parasite that contribute to its clearance.

Activation of Transient Receptor Potential (TRP) Channels

Recent studies have shown that DEC can directly activate TRP channels in Brugia malayi.[9] This activation leads to an influx of calcium, causing a rapid and temporary spastic paralysis of the microfilariae.[9] This paralysis would impair their motility and ability to circulate, making them more susceptible to sequestration and destruction by the host's immune system.

Disruption of Microtubule Assembly and Muscular Function

Older theories also proposed that DEC interferes with microtubule assembly within the parasite, which would disrupt cellular transport and motility.[10] Additionally, DEC is thought to cause hyperpolarization of the parasite's muscle cells, leading to paralysis.[11]

Conclusion and Future Directions

The mechanism of action of this compound is a complex and elegant example of a drug that harnesses the host's own defenses to eliminate a pathogen. The primary mechanism involves the sensitization of microfilariae to the host's innate immune system through the modulation of the arachidonic acid and iNOS pathways. Direct effects on the parasite, such as the activation of TRP channels leading to paralysis, also play a significant role.

For researchers and drug development professionals, a thorough understanding of these mechanisms is crucial. Future research should focus on:

-

Identifying the specific molecular targets of DEC within the arachidonic acid and iNOS pathways.

-

Further elucidating the structure and function of filarial TRP channels as potential drug targets.

-

Investigating the potential for combination therapies that could enhance the host-mediated effects of DEC or target the parasite through complementary mechanisms.

By continuing to unravel the intricate details of DEC's mechanism of action, the scientific community can pave the way for the development of the next generation of more effective and targeted anti-filarial drugs, ultimately contributing to the global goal of eliminating lymphatic filariasis.

References

- 1. Effect of Diethylcarbamazine (DEC) on prostaglandin levels in Wuchereria bancrofti infected microfilaraemics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Diethylcarbamazine - Wikipedia [en.wikipedia.org]

- 4. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diagnostic Identification and Differentiation of Microfilariae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Action of diethylcarbamazine in vitro on infective larvae of wuchereria bancrofti - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Laboratory evaluation of a new technique for counting microfilariae in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpp.com [ijpp.com]

- 10. Diethylcarbamazine-mediated clearance of Brugia pahangi microfilariae in immunodeficient nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diethylcarbamazine Attenuates the Development of Carrageenan-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Diethylcarbamazine Citrate on Arachidonic Acid Metabolism in Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylcarbamazine citrate (DEC) has been a cornerstone in the treatment of filarial infections for decades. While its precise mechanism of action is multifaceted and not entirely elucidated, a significant body of evidence points to its interference with arachidonic acid (AA) metabolism in both the parasite and its host as a key component of its therapeutic effect. This technical guide provides an in-depth review of the current understanding of DEC's effects on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways in filarial parasites. It consolidates quantitative data on the inhibition of eicosanoid production, details relevant experimental methodologies, and presents visual diagrams of the implicated signaling pathways and experimental workflows to support further research and drug development in this domain.

Introduction

Filarial nematodes, the causative agents of debilitating diseases such as lymphatic filariasis and onchocerciasis, rely on complex biochemical pathways for their survival and reproduction within their hosts. One such critical pathway is the metabolism of arachidonic acid, a polyunsaturated fatty acid that is a precursor to a variety of lipid mediators known as eicosanoids, including prostaglandins and leukotrienes. These molecules play crucial roles in inflammation, immune modulation, and vascular homeostasis.

Diethylcarbamazine (DEC) is an anthelmintic drug that, while effective in clearing microfilariae from the bloodstream, exhibits limited direct toxicity to the parasites in vitro.[1] This suggests that its mechanism of action is at least partially dependent on host factors.[1] Research has increasingly focused on DEC's ability to modulate the host's immune response by altering the parasite's production of and response to eicosanoids.[2][3] By inhibiting key enzymes in the arachidonic acid cascade, DEC is thought to render the microfilariae more susceptible to clearance by the host's immune system.[1][4] This guide will delve into the technical details of this interaction.

Quantitative Data on the Effects of Diethylcarbamazine on Eicosanoid Production

The following tables summarize the key quantitative findings from studies investigating the inhibitory effects of DEC on the production of various eicosanoids.

| Parameter | System | DEC Concentration | Result | Reference |

| Prostacyclin (measured as 6-keto-PGF1α) | Bovine Pulmonary Arterial Endothelium Monolayers | 2.5 µM | 78% reduction in release | [4] |

| Prostaglandin E2 (PGE2) | Bovine Pulmonary Arterial Endothelium Monolayers | 2.5 µM | 57% reduction in release | [4] |

| Thromboxane B2 | Bovine Pulmonary Arterial Endothelium Monolayers | 2.5 µM | 75% reduction in release | [4] |

| 6-keto-PGF1α | Brugia malayi microfilariae homogenates | 0.25 µM | 42% decrease in production | [2] |

| Prostaglandin E2 (PGE2) | Brugia malayi microfilariae homogenates | 0.25 µM | 24% decrease in production | [2] |

Table 1: In Vitro Inhibition of Eicosanoid Production by this compound

| Parameter | Model | Treatment | Result | Reference |

| Microfilariae Clearance | BALB/c mice infected with B. malayi | Pre-treatment with dexamethasone (inhibits phospholipase A2) followed by DEC | ~90% reduction in DEC efficacy | [1][3] |

| Microfilariae Clearance | BALB/c mice infected with B. malayi | Pre-treatment with indomethacin (inhibits cyclooxygenase) followed by DEC | 56% reduction in DEC efficacy | [1][3] |

| Plasma Prostaglandin E2 (PGE2) | Wuchereria bancrofti infected microfilaraemics | Single oral dose of DEC | Significant reduction at 12 hours post-treatment | [5] |

| Plasma 6-keto-PGF1α | Wuchereria bancrofti infected microfilaraemics | Single oral dose of DEC | Significant reduction at 12 hours post-treatment | [5] |

Table 2: In Vivo Effects of this compound on Arachidonic Acid Metabolism and Microfilariae Clearance

Experimental Protocols

This section provides an overview of the methodologies employed in key experiments to elucidate the effect of DEC on arachidonic acid metabolism.

In Vitro Inhibition of Prostanoid Synthesis in Endothelial Cells and Microfilariae

This protocol is based on the methodology described by Kanesa-Thasan et al. (1991).[2][4]

-

Cell/Parasite Culture:

-

Bovine pulmonary arterial endothelium monolayers are cultured to confluency in appropriate media.

-

Brugia malayi microfilariae are obtained from an infected host and purified.

-

-

Incubation with DEC:

-

Endothelial cell monolayers or microfilariae homogenates are incubated with varying concentrations of DEC (e.g., 2.5 µM for endothelial cells, 0.25 µM for microfilariae homogenates).

-

-

Stimulation of Arachidonic Acid Metabolism:

-

Metabolism can be stimulated by the addition of exogenous arachidonic acid or a calcium ionophore.

-

-

Measurement of Eicosanoids:

-

Supernatants from cell cultures or parasite homogenates are collected.

-

Levels of specific prostanoids (e.g., PGE2, 6-keto-PGF1α, Thromboxane B2) are quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) with specific antibodies.

-

High-pressure liquid chromatography (HPLC) can be used for the separation and quantification of a broader range of eicosanoids.[4]

-

In Vivo Assessment of DEC Efficacy with Cyclooxygenase and Phospholipase A2 Inhibitors

This protocol is adapted from the in vivo studies in a murine model of Brugia malayi microfilaraemia.[1]

-

Animal Model:

-

BALB/c mice are infected with Brugia malayi microfilariae via intravenous injection.

-

Parasitemia is allowed to stabilize, typically over 24 hours.

-

-

Inhibitor Pre-treatment:

-

One group of mice receives an intraperitoneal injection of dexamethasone (e.g., 3 mg/kg) to inhibit phospholipase A2.

-

Another group receives an intraperitoneal injection of indomethacin (e.g., 10 mg/kg) to inhibit cyclooxygenase.

-

A control group receives a vehicle injection.

-

-

DEC Administration:

-

Thirty minutes after pre-treatment, all groups are administered an oral dose of DEC (e.g., 100 mg/kg).

-

-

Monitoring of Microfilaraemia:

-

Blood samples are collected at various time points post-DEC administration (e.g., 5, 15, 30, 60 minutes, and 24 hours).

-

The number of circulating microfilariae is counted using a microscope to determine the percentage reduction in parasitemia.

-

Western Blot Analysis of COX-1 Protein Expression

This protocol is based on the methodology used to assess the effect of DEC on COX-1 protein levels in host cells.[1]

-

Cell Collection:

-

Peritoneal exudate cells are collected from mice treated with DEC (e.g., 10 mg/kg, i.p.) or a vehicle control.

-

-

Protein Extraction:

-

The collected cells are lysed, and total protein is extracted.

-

-

SDS-PAGE and Western Blotting:

-

Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for COX-1.

-

Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of DEC's Effect on Arachidonic Acid Metabolism

Caption: Proposed mechanism of DEC's interference with the arachidonic acid pathway.

Experimental Workflow for In Vivo Assessment of DEC Efficacy

Caption: Workflow for in vivo evaluation of DEC with AA pathway inhibitors.

Logical Relationship of Host-Parasite Interaction

Caption: Interplay between DEC, the host, and the parasite's AA metabolism.

Conclusion

The evidence strongly indicates that this compound's antifilarial activity is significantly mediated through its disruption of arachidonic acid metabolism. By inhibiting key enzymes like cyclooxygenase and lipoxygenase in both the parasite and the host, DEC alters the production of immunomodulatory eicosanoids. This leads to a cascade of events that ultimately renders the microfilariae more vulnerable to the host's innate immune system. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate these mechanisms. A deeper understanding of these intricate host-parasite interactions will be pivotal in the development of novel and more effective antifilarial therapies.

References

- 1. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.ru [2024.sci-hub.ru]

- 3. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diethylcarbamazine inhibits endothelial and microfilarial prostanoid metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Diethylcarbamazine (DEC) on prostaglandin levels in Wuchereria bancrofti infected microfilaraemics - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical Pathways Altered by Diethylcarbamazine Citrate in Host and Parasite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylcarbamazine citrate (DEC) has been a cornerstone in the treatment of lymphatic filariasis and other filarial nematode infections for decades. Despite its long-standing use, the precise biochemical mechanisms underlying its therapeutic efficacy and its impact on both the host and the parasite are multifaceted and continue to be an area of active research. This technical guide provides a comprehensive overview of the known biochemical pathways altered by DEC, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions.

The primary mode of action of DEC is not direct cytotoxicity to the microfilariae but rather a complex interplay between the drug, the host's immune system, and the parasite's metabolic pathways. DEC is understood to sensitize the microfilariae, making them more susceptible to the host's innate and adaptive immune responses. This sensitization is largely attributed to DEC's interference with the arachidonic acid (AA) metabolism in both the host and the parasite.

Altered Biochemical Pathways

Arachidonic Acid Metabolism

The most well-documented effect of DEC is its potent inhibition of the arachidonic acid cascade. This pathway is crucial for the synthesis of inflammatory mediators such as prostaglandins (PGs) and leukotrienes (LTs), which play a significant role in the host's immune response and the parasite's ability to evade it.

In the Host:

DEC inhibits both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways in host cells, particularly endothelial cells and immune cells.[1][2][3][4] This inhibition leads to a significant reduction in the production of various eicosanoids:

-

Prostaglandins (PGs): DEC treatment decreases the synthesis of PGI2 (prostacyclin), PGE2, and Thromboxane A2 (TXA2).[5][6] Prostaglandins are involved in vasodilation, platelet aggregation, and modulation of immune responses. By reducing their levels, DEC may alter the vascular environment, making it less favorable for the parasites.

-

Leukotrienes (LTs): DEC is a potent blocker of leukotriene production.[3][7] Leukotrienes are powerful chemoattractants for immune cells like neutrophils and eosinophils. Inhibition of their synthesis may contribute to the anti-inflammatory effects of DEC and alter the immune cell trafficking to the site of infection.

In the Parasite:

Filarial parasites also possess their own arachidonic acid metabolic pathways, which are thought to be involved in modulating the host immune response to their advantage. DEC's inhibitory action on these parasite enzymes makes the microfilariae more vulnerable to the host's immune attack.[4]

The following diagram illustrates the effect of DEC on the arachidonic acid pathway:

Host Immune Response Modulation

DEC's activity is critically dependent on a competent host immune system. It enhances the immune response against microfilariae, leading to their rapid clearance from the bloodstream.

-

Role of Inducible Nitric Oxide Synthase (iNOS): Studies have shown that the microfilaricidal activity of DEC is dependent on host iNOS.[8] DEC treatment leads to a reduction in COX-1 protein in peritoneal exudate cells, and its efficacy is abolished in iNOS knockout mice. This suggests a crucial link between the nitric oxide and cyclooxygenase pathways in mediating DEC's effect.

-

Sensitization to Phagocytosis: DEC alters the surface of the microfilariae, making them more susceptible to phagocytosis by host immune cells, such as macrophages and neutrophils.

The logical relationship is depicted in the following diagram:

Direct Effects on the Parasite

While the predominant view is that DEC's action is host-mediated, there is evidence of direct effects on the parasite's neuromuscular system.

-

Inhibition of Motility: DEC has been shown to directly and rapidly inhibit the motility of Brugia malayi microfilariae and adult worms in vitro.[9] This effect is concentration-dependent.

The experimental workflow for assessing parasite motility is illustrated below:

Quantitative Data

The following tables summarize the quantitative data on the biochemical alterations induced by DEC.

Table 1: Effect of DEC on Parasite Motility

| Parasite Stage | Parameter | Value | Reference |

| Brugia malayi microfilariae | IC50 for motility inhibition (at 30 min) | 4.0 ± 0.6 µM | [9] |

| Brugia malayi adult female | IC50 for motility inhibition (at 30 s) | 4.4 ± 0.3 µM | [9] |

Table 2: Inhibition of Host Endothelial Cell Prostanoid Release by DEC (2.5 µM)

| Prostanoid | Percent Reduction | p-value | Reference |

| Prostacyclin (PGI2) | 78% | < 0.001 | [5] |

| Prostaglandin E2 (PGE2) | 57% | 0.05 | [5] |

| Thromboxane B2 (TXB2) | 75% | < 0.05 | [5] |

Experimental Protocols

Assay for Cyclooxygenase (COX) Inhibition

This protocol is adapted from studies evaluating COX inhibitors.[10]

Principle: The assay measures the production of Prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 or COX-2 enzyme. The inhibitory effect of DEC is determined by quantifying the reduction in PGE2 levels.

Materials:

-

Purified human or ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Hematin (cofactor)

-

L-epinephrine (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

This compound (DEC)

-

Enzyme immunoassay (EIA) kit for PGE2

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

-

Add the purified COX enzyme (either COX-1 or COX-2) to the reaction mixture and incubate at room temperature.

-

Add varying concentrations of DEC (or vehicle control) to the enzyme solution and pre-incubate at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction by adding a suitable solvent (e.g., ethanol).

-

Quantify the amount of PGE2 produced in each sample using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of COX activity for each DEC concentration and determine the IC50 value.

Assay for 5-Lipoxygenase (5-LOX) Inhibition

This protocol is based on methods used for screening 5-LOX inhibitors.[11][12][13]

Principle: The assay measures the production of 5-hydroxyeicosatetraenoic acid (5-HETE) from arachidonic acid by 5-LOX. The inhibitory effect of DEC is assessed by the reduction in 5-HETE levels.

Materials:

-

Purified human 5-lipoxygenase (5-LOX)

-

Arachidonic acid

-

Calcium chloride

-

ATP

-

Phosphate buffer (pH 7.4)

-

This compound (DEC)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, calcium chloride, and ATP.

-

Add the purified 5-LOX enzyme to the mixture.

-

Add varying concentrations of DEC (or vehicle control).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C.

-

Stop the reaction by adding an organic solvent (e.g., methanol).

-

Extract the lipid products using SPE cartridges.

-

Analyze the extracted samples by reverse-phase HPLC to separate and quantify 5-HETE (detection at ~235 nm).

-

Calculate the percentage inhibition of 5-LOX activity for each DEC concentration and determine the IC50 value.

Measurement of Nitric Oxide (NO) Production by Griess Assay

This protocol is a standard method for quantifying nitrite, a stable product of NO.[14][15][16]

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be measured spectrophotometrically.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation

-

Cell culture medium

-

Griess Reagent (Solution A: Sulfanilamide in phosphoric acid; Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader (540-550 nm)

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere.

-

Treat the cells with DEC at various concentrations for a specified pre-incubation period.

-

Stimulate the cells with LPS and IFN-γ to induce iNOS expression and NO production.

-

Incubate the cells for 24-48 hours.

-

Collect the cell culture supernatant.

-

Add an equal volume of Griess Reagent (freshly mixed Solution A and B) to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540-550 nm.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Parasite Viability Assay using ATP Measurement

This protocol provides a quantitative measure of parasite viability by determining intracellular ATP levels.[9][14][17][18][19]

Principle: The amount of ATP in a cell population is directly proportional to the number of viable cells. Luciferase enzyme utilizes ATP to oxidize luciferin, producing light that can be measured.

Materials:

-

Filarial parasites (microfilariae or adult worms)

-

Culture medium

-

This compound (DEC)

-

ATP-based luminescence assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Dispense a known number of parasites into the wells of a microplate containing culture medium.

-

Add varying concentrations of DEC (or vehicle control).

-

Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for the desired duration.

-

Allow the plate to equilibrate to room temperature.

-

Add the ATP-releasing/luciferase reagent from the kit to each well.

-

Mix to induce cell lysis and initiate the luminescent reaction.

-

Measure the luminescence using a luminometer.

-

A decrease in luminescence compared to the control indicates a reduction in parasite viability.

Conclusion

This compound exerts its antifilarial effects through a sophisticated mechanism that involves the intricate modulation of biochemical pathways in both the host and the parasite. Its primary action of inhibiting the arachidonic acid cascade disrupts the production of key inflammatory mediators, thereby altering the host's immune landscape and simultaneously rendering the parasite more vulnerable. The dependence of DEC's efficacy on a functional host immune system, particularly the iNOS pathway, underscores the immunomodulatory nature of this drug. Furthermore, direct effects on parasite motility contribute to its overall therapeutic action. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the complex pharmacology of DEC and to develop novel antifilarial therapies. Further research focusing on the specific molecular targets of DEC within the parasite and a more in-depth understanding of the downstream effects of its immunomodulatory actions will be crucial in the ongoing efforts to combat filarial diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Frontiers | The Integration of Metabolomic and Proteomic Analyses Revealed Alterations in Inflammatory-Related Protein Metabolites in Endothelial Progenitor Cells Subjected to Oscillatory Shear Stress [frontiersin.org]

- 3. Anti-inflammatory effects of diethylcarbamazine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diethylcarbamazine Attenuates the Development of Carrageenan-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of Tubulin Assembly Identified through Screening a Compound Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid chromatography-mass spectrometry analysis of diethylcarbamazine in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of 5-lipoxygenase and cysteinyl-leukotriene type 1 receptors in the hematological response to allergen challenge and its prevention by diethylcarbamazine in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

The In Vitro Pharmacodynamics of Diethylcarbamazine Citrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylcarbamazine (DEC) citrate has been a cornerstone in the treatment of lymphatic filariasis for over half a century. Despite its long history of use, the precise mechanism of action, particularly in in vitro settings, has been a subject of ongoing investigation. This technical guide provides an in-depth exploration of the pharmacodynamics of DEC in in vitro parasite cultures, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways. While DEC exhibits potent microfilaricidal activity in vivo, its effects in vitro are often less pronounced, highlighting the intricate interplay between the drug, the parasite, and the host immune system.[1][2] This document aims to equip researchers with a comprehensive understanding of DEC's in vitro activities to facilitate further research and drug development in the field of antifilarial chemotherapy.

Direct Effects of Diethylcarbamazine on Filarial Parasites

Recent studies have elucidated direct effects of DEC on filarial parasites, challenging the long-held belief that its action is solely dependent on the host's immune response.[3] These direct actions primarily involve the disruption of ion channel function and parasite motility.

Quantitative Data: In Vitro Efficacy of Diethylcarbamazine

The in vitro efficacy of DEC can be quantified through various assays that measure parasite motility, viability, and electrophysiological changes. The following table summarizes key quantitative data from in vitro studies on Brugia malayi.

| Parameter | Parasite Stage | Value | In Vitro System | Reference |

| IC50 (Motility) | Microfilariae | 4.0 ± 0.6 µM | Cell-free culture | [4] |

| EC50 (Peak outward current) | Adult Female Muscle | 13.9 ± 1.3 µM | Whole-cell patch-clamp | [1] |

Experimental Protocols

In Vitro Motility Assay for Filarial Parasites

This protocol is designed to assess the effect of DEC on the motility of Brugia malayi microfilariae and adult worms.

Materials:

-

Brugia malayi microfilariae or adult worms

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Diethylcarbamazine citrate (DEC) stock solution

-

Multi-well plates (e.g., 96-well or 24-well)

-

Inverted microscope with recording capabilities

-

Worm tracking software (optional)

Procedure:

-

Parasite Preparation: Isolate and wash Brugia malayi microfilariae or adult worms in pre-warmed RPMI-1640 medium.

-

Assay Setup: Dispense a known number of parasites (e.g., 50-100 microfilariae or 1-2 adult worms) into each well of a multi-well plate containing fresh, pre-warmed medium.

-

Drug Application: Add varying concentrations of DEC to the wells. Include a vehicle control (medium with the same solvent concentration used for the drug stock).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

-

Motility Assessment:

-

Microfilariae: At specific time points (e.g., 30 minutes, 1, 2, 4, 24 hours), record videos of the microfilariae in each well. Motility can be scored visually (e.g., on a scale of 0-4, where 4 is highly active and 0 is immotile) or quantified using worm tracking software to determine the percentage of motile larvae.[4]

-

Adult Worms: Observe and score the motility of adult worms at similar time intervals. Note any changes in movement, such as coiling, loops, or paralysis.[4]

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of DEC that inhibits motility by 50%, using appropriate statistical software.

Calcium Imaging in Brugia malayi Muscle Cells

This protocol describes the use of calcium imaging to investigate the effects of DEC on intracellular calcium levels in the muscle cells of Brugia malayi.[5][6][7]

Materials:

-

Adult female Brugia malayi

-

Collagenase

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

This compound (DEC)

-

Confocal microscope with time-lapse imaging capabilities

-

Image analysis software

Procedure:

-

Parasite Immobilization: Immobilize adult female Brugia malayi on a glass coverslip coated with an adhesive (e.g., Cell-Tak).

-

Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS. Incubate the immobilized worms in this solution in the dark to allow the dye to enter the cells.

-

Washing: After incubation, gently wash the worms with fresh HBSS to remove excess dye.

-

Image Acquisition: Mount the coverslip on the stage of a confocal microscope. Acquire baseline fluorescence images of the muscle cells.

-

Drug Perfusion: Perfuse the chamber with a solution containing DEC.

-

Time-Lapse Imaging: Record time-lapse images of the muscle cells to monitor changes in intracellular calcium concentration, which will be reflected as changes in fluorescence intensity.

-

Data Analysis: Use image analysis software to quantify the changes in fluorescence intensity over time in response to DEC application.

Host-Mediated Mechanisms of Diethylcarbamazine Action

A significant component of DEC's efficacy is attributed to its interaction with the host's immune and inflammatory systems. In vitro co-culture systems are invaluable for dissecting these complex interactions.

Experimental Protocols

In Vitro Co-culture of Filarial Parasites with Endothelial Cells

This protocol allows for the study of DEC's effects on the interaction between filarial parasites and host endothelial cells.[3][8][9][10]

Materials:

-

Brugia malayi microfilariae or adult worms

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

-

Endothelial cell growth medium (e.g., EGM-2)

-

Co-culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (DEC)

-

Multi-well plates or chamber slides

-

Microscope

Procedure:

-

Endothelial Cell Culture: Culture HUVECs to confluence in a multi-well plate or chamber slide.

-

Co-culture Initiation: Once the endothelial cells form a monolayer, replace the medium with co-culture medium and add a known number of Brugia malayi parasites.

-

Drug Treatment: Treat the co-cultures with different concentrations of DEC. Include untreated controls.

-

Incubation: Incubate the co-cultures at 37°C in a 5% CO2 incubator for a desired period (e.g., 24-48 hours).

-

Assessment of Interaction:

-

Adhesion: Quantify the number of parasites adhering to the endothelial cell monolayer by microscopy.

-

Cell Viability: Assess the viability of both the parasites and the endothelial cells using appropriate assays (e.g., MTT assay for endothelial cells, motility scoring for parasites).

-

Cytokine/Chemokine Analysis: Collect the culture supernatant to measure the levels of inflammatory mediators using techniques like ELISA.

-

Western Blot Analysis of COX and iNOS Expression

This protocol is used to determine the effect of DEC on the expression of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) in host cells co-cultured with parasites.[2][11][12][13][14]

Materials:

-

Co-culture of parasites and host cells (e.g., macrophages or endothelial cells)

-

This compound (DEC)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies against COX-1, COX-2, and iNOS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treating the co-cultures with DEC, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-COX-2 or anti-iNOS) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of COX and iNOS in response to DEC treatment.

Signaling Pathways and Workflows

DEC's Direct Action on Parasite Muscle Cells

Diethylcarbamazine directly targets Transient Receptor Potential (TRP) channels on the muscle cells of filarial parasites.[1][4][7][15] This leads to an influx of calcium, causing muscle contraction and spastic paralysis.

Caption: Direct action of DEC on parasite TRP channels leading to paralysis.

Host-Mediated Inflammatory Response to DEC

DEC modulates the host's arachidonic acid metabolism in endothelial cells, leading to an inflammatory response that targets the parasite.[16] This involves the cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) pathways.

Caption: Host-mediated effects of DEC involving arachidonic acid metabolism.

Experimental Workflow for In Vitro Co-culture Studies

The following diagram illustrates a typical workflow for investigating the host-mediated effects of DEC using an in vitro co-culture system.

Caption: Workflow for in vitro co-culture experiments with DEC.

References

- 1. researchgate.net [researchgate.net]

- 2. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Immunological Role of Vascular and Lymphatic Endothelial Cells in Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diethylcarbamazine activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [dr.lib.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Diethylcarbamazine elicits Ca2+ signals through TRP-2 channels that are potentiated by emodepside in Brugia malayi muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A mouse infection model and long-term lymphatic endothelium co-culture system to evaluate drugs against adult Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a long-term Brugia malayi lymphatic endothelial cell co-culture system and its validation as an alternative to in vivo screening for anti-Wolbachia drug assessment [myeventflo.com]

- 10. Brugia malayi microfilariae adhere to human vascular endothelial cells in a C3-dependent manner | PLOS Neglected Tropical Diseases [journals.plos.org]

- 11. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In vitro cultivation of Brugia malayi, a parasitic nematode that causes human lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diethylcarbamazine (DEC): immunopharmacological interactions of an anti-filarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Diethylcarbamazine Citrate in Preclinical Animal Models

An In-Depth Technical Guide for Drug Development Professionals

This document provides a comprehensive overview of the preclinical toxicological profile of Diethylcarbamazine (DEC) citrate, an anthelmintic drug used primarily for the treatment of filariasis. The information presented is collated from a range of studies in various animal models, focusing on acute, sub-chronic, genotoxic, and reproductive toxicity. This guide is intended to serve as a technical resource for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceuticals.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for lethality and identifying the primary target organs of a substance after a single high-dose exposure. For Diethylcarbamazine citrate, studies in rodent and non-rodent species have established its median lethal dose (LD50) and elucidated the mechanisms underlying acute overdose.

Quantitative Data: Lethal Doses

The oral LD50 values for DEC have been determined in both rats and mice, indicating a moderate level of acute toxicity.

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 1400 mg/kg | [1] |

| Mouse | Oral | 660 mg/kg | [1] |

| Table 1: Acute Toxicity (LD50) of this compound. |

Mechanism of Acute Lethality and Clinical Observations

Studies in rats have indicated that the primary mode of acute lethality from DEC overdose involves cardiopulmonary suppression[2]. High intraperitoneal doses led to a significant decrease in heart rate[2]. This cardiac depressant effect appears to be linked to the inhibition of calcium-dependent ATPases in cardiac myocytes[2]. In dogs, intravenous administration of DEC produced nicotine-like effects, including sudden hypertension and an increased respiratory rate, which were antagonized by a ganglion-blocking agent[3]. However, in dogs, overdoses rarely lead to severe toxicity unless the animal has an active heartworm infection, which can lead to severe adverse reactions, including death[4].

Experimental Protocol: Acute Lethality Study in Rats

-

Animal Model: Sprague-Dawley rats[2].

-

Test Substance: Diethylcarbamazine (DEC) citrate.

-

Route of Administration: Intraperitoneal (i.p.) injection[2].

-

Dosage Groups: Animals were administered DEC at doses of 500 mg/kg, 750 mg/kg, and 1000 mg/kg[2]. A control group received a saline vehicle.

-

Parameters Monitored:

-

Cardiopulmonary Function: Heart rate and respiratory function were monitored continuously post-administration[2].

-

Biochemical Analysis: Following euthanasia, cardiac tissues were collected to measure ATP:ADP ratios and inosine levels. Enzyme assays were conducted to evaluate the effect of DEC on calcium-dependent ATPases[2].

-

-

Endpoint: The primary endpoint was lethality. Secondary endpoints included changes in heart rate, respiratory function, and cardiac biochemical markers[2].

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are crucial for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL). DEC is generally well-tolerated in animals at therapeutic doses.

Key Observations in Animal Models

In dogs, DEC is reported to be extremely well-tolerated, with a low incidence of vomiting being the primary side effect noted[3]. In cattle, doses twenty times the normal therapeutic level resulted in transient nervous system symptoms like excitability and muscle twitching, from which the animals recovered rapidly without intervention[3]. A rare but significant finding is the association of a combination product containing DEC and oxibendazole with liver injury in dogs[4]. Conversely, in a mouse model of chemically-induced liver injury (using carbon tetrachloride), DEC demonstrated protective effects by reducing chronic inflammation and fibrosis[5].

| Species | Duration/Dose | Key Findings | Reference |

| Dog | Chronic (Therapeutic) | Generally well-tolerated; low incidence of vomiting. | [3] |

| Dog | Chronic (Combination Product) | Rare association with liver injury (with oxibendazole). | [4] |

| Cattle | Acute High-Dose (20x) | Transient excitability and muscle twitching; rapid recovery. | [3] |

| Mouse | 12 Days (50 mg/kg) | Anti-inflammatory and anti-fibrotic effects in CCl4-induced liver injury. | [5] |

| Table 2: Summary of Sub-chronic and Chronic Toxicity Observations. |

Experimental Protocol: CCl4-Induced Liver Injury Model in Mice

-

Animal Model: C57BL/6 mice[5].

-

Induction of Injury: Chronic inflammation and fibrosis were induced by intraperitoneal (i.p.) administration of carbon tetrachloride (CCl4) at 0.5 µL/g of body weight, given twice a week for 6 weeks[5].

-

Test Substance Administration: this compound (50 mg/kg) was administered by oral gavage for the final 12 days of the CCl4 induction period[5].

-

Parameters Monitored:

-

Histology: Liver tissues were analyzed for inflammation, necrosis, and fibrosis[5].

-

Immunohistochemistry: Tissues were stained for markers of inflammation and fibrosis, including COX-2, IL-1β, MDA, TGF-β, and α-SMA[5].

-

Western Blot & mRNA Expression: Protein and gene expression levels of key inflammatory mediators (e.g., NF-κB, IFN-γ, IL-10) were quantified[5].

-

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can indicate mutagenic or carcinogenic potential. Studies on DEC have shown a potential for clastogenicity (the ability to cause breaks in chromosomes).

Findings from In Vivo Assays

The genotoxic potential of DEC was evaluated in mice using bone marrow cells. Both metaphase chromosome analysis and the micronucleus test revealed that DEC has clastogenic activity, although it was not characterized as severe[6]. Interestingly, while all tested doses produced significantly elevated frequencies of micronuclei, a clear dose-response relationship was not established[6]. The effect was observed to be transient, diminishing to control levels by 72 hours post-treatment, which is likely attributable to the clearance of the drug and its metabolites[6]. The study also found no evidence of cell cycle inhibition[6].

| Assay | Animal Model | Tissue | Finding | Conclusion | Reference |

| Metaphase Analysis | Mouse | Bone Marrow | Chromosome aberrations | Mildly clastogenic | [6] |

| Micronucleus Test | Mouse | Bone Marrow | Increased micronuclei frequency | Mildly clastogenic | [6] |

| Table 3: Genotoxicity Profile of this compound. |

Experimental Protocol: In Vivo Micronucleus Test in Mice

-

Animal Model: Swiss mice[6].

-

Test Substance Administration: DEC was administered orally. A dose-response study was conducted with multiple dose levels, and a time-response study evaluated effects at different time points post-treatment[6].

-

Sample Collection: Bone marrow was collected from the femur at specified time points (e.g., 24, 48, 72 hours) after DEC administration[6].

-

Slide Preparation: Bone marrow cells were flushed, processed to create a cell suspension, and smeared onto glass slides. Slides were stained with May-Gruenwald and Giemsa stains.

-

Microscopic Analysis: Slides were scored for the presence of micronuclei in polychromatic erythrocytes (PCEs). The ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated to assess cytotoxicity (mitotic index)[6].

-

Endpoint: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to a concurrent vehicle control group indicates a positive result.

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function, fertility, and development. Research on DEC has pointed to potential effects on the male reproductive system.

Effects on the Male Reproductive System

Studies in male mice treated with DEC for 12 days revealed significant morphological changes in the testes[7]. These changes suggest that DEC may interfere with testicular function.

| Animal Model | Duration | Affected Cells | Observed Morphological Changes | Potential Mechanism | Reference |

| Mouse | 12 Days | Leydig Cells | Hypertrophy, lipid droplet accumulation, steatosis. | Hormonal pathway disruption | [7] |

| Mouse | 12 Days | Sertoli Cells | Vacuolization. | Cellular stress | [7] |

| Mouse | 12 Days | Spermatogonia | Characteristics of apoptosis (cell shrinkage, chromatin condensation). | Direct cytotoxicity | [7] |

| Mouse | 12 Days | Spermatids | Vacuolated and disorganized mitochondria in the flagella. | Microtubular dysfunction | [7] |

| Dog | N/A | Sperm | Rare potential for reduced sperm count. | Not specified | [4] |

| Table 4: Reproductive Toxicity Findings in Male Animals. |

The ultrastructural changes, particularly the disorganized mitochondria in spermatids, suggest that DEC might affect microtubular function. However, the effects on Leydig cells also indicate a potential direct action on enzymatic hormonal pathways[7].

Experimental Protocol: Testicular Morphology Assessment in Mice

-

Animal Model: Male mice[7].

-

Test Substance Administration: Animals were treated with DEC for 12 consecutive days via oral administration[7]. A control group received the vehicle.

-

Tissue Collection and Processing: After the treatment period, animals were euthanized, and testes were excised. Tissues were fixed in appropriate solutions (e.g., Bouin's fluid for light microscopy, glutaraldehyde for electron microscopy).

-

Light Microscopy: Fixed tissues were embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe the general morphology of seminiferous tubules, Leydig cells, and Sertoli cells[7].

-

Transmission Electron Microscopy (TEM): Tissues were processed for ultrastructural analysis to examine subcellular organelles within different cell types, including spermatogonia, spermatids, Leydig cells, and Sertoli cells, for signs of damage like vacuolization, apoptosis, and mitochondrial abnormalities[7].

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is key to interpreting toxicological findings. DEC's therapeutic and toxic effects are linked to its interference with several biological pathways, most notably arachidonic acid metabolism.

DEC is known to be an inhibitor of arachidonic acid metabolism in microfilariae, which sensitizes them to the host's immune attack[8]. This anti-inflammatory property is also relevant in vertebrate models, where DEC has been shown to block steps in both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby inhibiting the production of prostaglandins and leukotrienes[9]. This mechanism underlies its potential use as an anti-inflammatory agent but could also contribute to off-target effects.

Conclusion

The preclinical toxicological profile of this compound reveals a compound with a moderate acute toxicity profile, with cardiopulmonary suppression identified as the likely cause of death in overdose in rodents[2]. It is generally well-tolerated in sub-chronic studies, although rare instances of hepatotoxicity have been noted in dogs when used in combination with other drugs[4]. Key areas of toxicological concern identified in preclinical models include:

-

Genotoxicity: A mild, transient clastogenic potential was observed in mouse bone marrow[6].

-

Reproductive Toxicity: Adverse morphological changes were noted in the testes of male mice, suggesting potential effects on fertility and hormonal pathways[7].

These findings highlight the importance of careful dose selection and monitoring. While DEC has a long history of use and is considered safe at therapeutic doses for its primary indications, the preclinical data underscore specific toxicological hazards that warrant consideration during the development of new formulations or therapeutic applications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Studies on the acute lethality of diethylcarbamazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 4. Diethylcarbamazine (Filaribits®) for Dogs [petplace.com]

- 5. researchgate.net [researchgate.net]

- 6. Genotoxic potential of diethylcarbamazine, an antifilarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morphological changes in the testis induced by diethylcarbamazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diethylcarbamazine - Wikipedia [en.wikipedia.org]

- 9. Diethylcarbamazine Attenuates the Development of Carrageenan-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

In vivo imaging of Diethylcarbamazine citrate's effect on Brugia malayi

An In-depth Technical Guide to the In Vivo Imaging of Diethylcarbamazine Citrate's Effect on Brugia malayi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and methodologies for the in vivo imaging of this compound's (DEC) effects on the filarial nematode Brugia malayi, a causative agent of lymphatic filariasis.

Introduction: The Enigma of Diethylcarbamazine's Mechanism

Since its introduction in 1947, this compound (DEC) has been a cornerstone in the treatment and control of lymphatic filariasis.[1] Despite its long-standing use, the precise mechanism of action of DEC remains a subject of intensive research. A particularly intriguing aspect is its rapid and potent activity in vivo in contrast to its limited direct effects in in vitro settings.[1] This guide delves into the multifaceted mechanism of DEC, focusing on both host-mediated and direct parasite-targeted actions, and provides detailed protocols for their investigation using advanced in vivo imaging techniques.

Quantitative Analysis of DEC's Efficacy

The effect of DEC on Brugia malayi has been quantified through various studies, primarily focusing on the reduction of microfilariae (Mf) in the peripheral blood of animal models and the inhibition of parasite motility.

Table 1: In Vivo Efficacy of DEC on Brugia malayi Microfilaremia in Mice

| Time Post-Treatment | Reduction in Microfilaremia (%) | Reference |

| 5 minutes | Rapid and profound reduction | [1] |

| 60 minutes | Sustained reduction | [1] |

| 24 hours | Partial recovery of Mf levels | [1] |

| 2 weeks | Return to near pre-treatment levels | [1] |

| Course of therapy | >90% decrease | [2] |